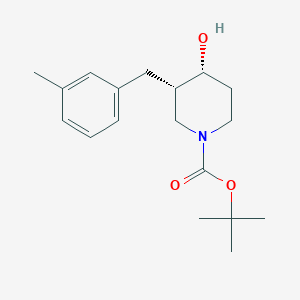

cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

Description

cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and a 3-methylbenzyl substituent at position 3. Its molecular formula is C₁₈H₂₇NO₃, with a molecular weight of 305.41 g/mol.

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-hydroxy-3-[(3-methylphenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-13-6-5-7-14(10-13)11-15-12-19(9-8-16(15)20)17(21)22-18(2,3)4/h5-7,10,15-16,20H,8-9,11-12H2,1-4H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCUXQUZEWBFSG-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CN(CCC2O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H]2CN(CC[C@H]2O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901110516 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(3-methylphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445951-49-4 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(3-methylphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(3-methylphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

Substitution: Conditions often involve the use of bases like NaOH (Sodium hydroxide) or acids like HCl (Hydrochloric acid).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, it can be used to study the effects of piperidine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into its potential as a therapeutic agent.

Medicine: The compound may have potential applications in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylate groups can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperidine derivatives to highlight key differences in molecular properties and substituent effects.

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Molecular Weight and Complexity: The target compound’s 3-methylbenzyl group increases its molecular weight by ~90 g/mol compared to the analog with a simple methyl group (C₁₁H₂₁NO₃) . This added bulk may reduce solubility in polar solvents but enhance membrane permeability.

Substituent Effects: 3-Methylbenzyl vs. In contrast, the methyl group in the analog (C₁₁H₂₁NO₃) contributes minimal steric or electronic effects .

Lipophilicity (Predicted): The target compound’s logP (octanol-water partition coefficient) is estimated to be higher due to the hydrophobic benzyl group, favoring lipid bilayer penetration. The analog (C₁₁H₂₁NO₃) likely has lower logP, favoring aqueous solubility .

Stereochemical Considerations :

- Both compounds share a cis configuration, which imposes spatial constraints on the piperidine ring. This configuration may stabilize specific conformations relevant to receptor binding or crystallization.

Research Findings and Limitations:

- Data Gaps: Experimental data (e.g., solubility, melting points, biological activity) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs like C₁₁H₂₁NO₃ .

Biological Activity

Cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate, with the molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a 3-methylbenzyl moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure contributes to its biological activity. The presence of both the tert-butyl and 3-methylbenzyl groups influences its steric and electronic properties, which can affect interactions with biological targets such as enzymes and receptors.

| Property | Details |

|---|---|

| Molecular Formula | C18H27NO3 |

| Molecular Weight | 305.41 g/mol |

| IUPAC Name | tert-butyl (3S,4R)-4-hydroxy-3-[(3-methylphenyl)methyl]piperidine-1-carboxylate |

| CAS Number | 1445951-49-4 |

The mechanism by which cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate exerts its effects involves interactions with various molecular targets:

- Hydrogen Bonding: The hydroxyl and carboxylate groups can form hydrogen bonds with active sites on enzymes or receptors.

- Hydrophobic Interactions: The benzyl group can engage in hydrophobic interactions, influencing the binding affinity to target molecules.

Biological Activity

Preliminary studies suggest that cis-tert-butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate may exhibit significant biological activities, particularly in relation to opioid receptors. Interaction studies have indicated that modifications in the piperidine structure can lead to altered receptor interactions and biological outcomes.

Case Studies

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of cis-tert-butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | C13H19NO3 | Lacks the 3-methylbenzyl substituent |

| N-Boc-4-piperidinemethanol | C11H21NO3 | Contains a different protecting group |

| 4-Hydroxymethylpiperidine | C11H15NO2 | Simplified structure without tert-butyl group |

Research Findings

Recent investigations into similar compounds reveal insights into their biological activities:

- Inhibition Studies: Compounds related to cis-tert-butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate have shown inhibitory effects on acetylcholinesterase and β-secretase activities, which are critical in Alzheimer's disease pathology.

- Antimicrobial Activity: Some derivatives exhibit potent antibacterial and antifungal activities against various strains, suggesting potential applications in treating infections.

Q & A

Q. What are the critical steps in synthesizing cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate, and how is purification achieved?

Answer: The synthesis typically involves:

- Condensation : Reaction of 3-methylbenzyl halide with a piperidine precursor.

- Hydroxylation : Introduction of the hydroxyl group at position 4 via controlled oxidation or hydroxylation reagents.

- Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) to protect the piperidine nitrogen .

- Purification : Silica gel column chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the cis-isomer. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

- Use anhydrous conditions for Boc protection to avoid side reactions.

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | 3-methylbenzyl chloride, K₂CO₃, DMF, 80°C | 65–75% |

| Hydroxylation | H₂O₂, NaHCO₃, CH₃CN, RT | 50–60% |

| Boc Protection | Boc₂O, DMAP, DCM, 0°C→RT | 85–90% |

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Key signals include δ 1.44 (s, 9H, tert-butyl), δ 4.85 (br s, 1H, -OH), δ 3.60–3.20 (m, piperidine protons), δ 2.75 (s, 2H, benzyl CH₂), and δ 2.30 (s, 3H, Ar-CH₃) .

- ¹³C NMR : Confirm tert-butyl (δ 28.3, 80.1), carbonyl (δ 155.2), and aromatic carbons (δ 138.5–125.4).

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry of this compound, and what challenges arise in refinement with SHELX programs?

Answer:

- Crystallization : Grow single crystals via slow evaporation from ethanol.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Challenges :

Q. How should discrepancies in NMR data between synthetic batches be systematically analyzed?

Answer:

- Step 1 : Compare ¹H NMR integrals for tert-butyl (9H) and benzyl CH₂ (2H) to detect impurities.

- Step 2 : Use 2D NMR (COSY, HSQC) to verify coupling between piperidine protons and benzyl groups.

- Step 3 : Check for diastereomer contamination via NOESY (e.g., cis vs. trans hydroxyl orientation).

- Step 4 : Quantify enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) .

Common Pitfalls :

- Solvent residue (e.g., DMF) masking peaks: Ensure thorough drying.

- Rotameric equilibria in Boc groups: Acquire spectra at 25°C and 50°C for comparison.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats (prevents skin/eye contact) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber vials at 2–8°C under nitrogen to prevent degradation .

| Hazard | Precaution |

|---|---|

| Skin irritation | Wash with soap/water immediately |

| Eye exposure | Rinse with saline for 15 mins |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.